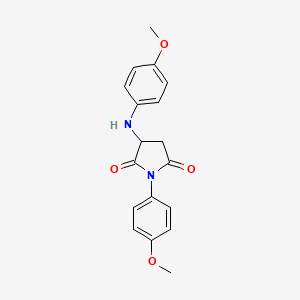

3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

3-(4-methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-14-7-3-12(4-8-14)19-16-11-17(21)20(18(16)22)13-5-9-15(24-2)10-6-13/h3-10,16,19H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYFJYBMUDTHFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves the reaction of 4-methoxyaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a suitable reagent to form the pyrrolidine ring. The reaction conditions may include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains two primary reactive sites:

-

Pyrrolidine-2,5-dione (succinimide) core : Prone to nucleophilic attack, ring-opening reactions, and hydrolysis.

-

Methoxyphenyl substituents : Electron-rich aromatic systems susceptible to electrophilic substitution.

-

Anilino group (-NH-) : Capable of participating in condensation, alkylation, or acylation reactions.

Hydrolysis of the Succinimide Ring

The pyrrolidine-2,5-dione ring can undergo hydrolysis under acidic or basic conditions to form dicarboxylic acid derivatives.

| Reaction | Conditions | Product |

|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12 hours | 2-(4-Methoxyphenylamino)succinic acid |

| Basic hydrolysis | NaOH (2M), 80°C, 6 hours | Disodium salt of succinic acid derivative |

Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water, leading to ring cleavage.

Nucleophilic Substitution at the Aromatic Ring

The methoxy groups direct electrophilic substitution to the para and meta positions.

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted derivative at meta position |

| Bromination | Br₂/FeBr₃, CH₂Cl₂, RT | Bromo-substituted derivative at para position |

Key Insight : Methoxy groups activate the ring, favoring electrophilic substitution at positions ortho/para to the substituent.

Oxidation and Reduction Reactions

-

Oxidation : The anilino group (-NH-) can be oxidized to a nitroso (-NO) or nitro (-NO₂) group using strong oxidizing agents like KMnO₄.

-

Reduction : The carbonyl groups in the succinimide ring may be reduced to secondary alcohols using NaBH₄ or LiAlH₄.

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Oxidation of -NH- | KMnO₄, H₂SO₄, 60°C | Formation of nitroso intermediate |

| Carbonyl reduction | LiAlH₄, THF, 0°C → RT | Pyrrolidine diol derivative |

Condensation and Cyclization Reactions

The anilino group can participate in Schiff base formation or cyclocondensation with aldehydes/ketones.

| Reaction | Conditions | Product |

|---|---|---|

| Schiff base formation | Benzaldehyde, EtOH, reflux | Imine-linked benzylidene derivative |

| Cyclocondensation | Acetylacetone, HCl catalyst | Tetracyclic fused heterocycle |

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of related pyrrolidine-2,5-diones suggests decomposition above 250°C, releasing CO and CO₂ due to imide ring breakdown .

Comparative Reactivity with Analogues

The presence of dual methoxy groups enhances electron density, increasing susceptibility to electrophilic attack compared to non-substituted succinimides.

| Compound | Electrophilic Substitution Rate | Nucleophilic Reactivity |

|---|---|---|

| 3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | High | Moderate |

| 1-Phenylpyrrolidine-2,5-dione | Low | High |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds can exhibit significant antibacterial properties. A comparative study highlighted the efficacy of similar compounds against various pathogens:

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| This compound | Escherichia coli | 17 |

| This compound | Staphylococcus aureus | 15 |

These results suggest that structural modifications can significantly influence antimicrobial efficacy, making this compound a candidate for developing new antibacterial agents.

Anticancer Properties

In vitro studies have shown that certain analogs of pyrrolidine derivatives possess cytotoxic effects against various cancer cell lines. For instance, research demonstrated that some derivatives exhibited promising results against breast cancer cell lines (MCF-7), indicating potential for further development as anticancer agents .

The cytotoxicity observed may be attributed to the compound's ability to interact with cellular receptors or enzymes involved in cancer pathways, leading to apoptosis in cancer cells.

Anti-inflammatory Effects

Pyrrolidine derivatives have also been reported to possess anti-inflammatory properties. Studies suggest that these compounds can inhibit inflammatory mediators, providing a basis for their use in treating inflammatory diseases. The mechanism may involve the modulation of signaling pathways associated with inflammation.

Antimicrobial Screening

A series of experiments were conducted to synthesize and screen various pyrrolidine derivatives for their antimicrobial activity. The results indicated that specific substitutions on the pyrrolidine ring significantly impacted their effectiveness against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Assays

In studies involving human cancer cell lines, certain pyrrolidine derivatives demonstrated notable cytotoxic effects. Structural variations were found to optimize their therapeutic potential, highlighting the importance of chemical modifications in drug design .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Pyrrolidine-2,5-dione derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a comparative analysis of structurally related compounds:

Structural Variations and Physicochemical Properties

| Compound Name | Substituents (Position 1 and 3) | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione (Target) | 4-Methoxyphenyl, 4-Methoxyanilino | 326.34 g/mol | Dual methoxy groups; rigid aromatic moieties |

| 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione (Cpd 4) | 3-Morpholinopropyl, 3-Methylthiophen-2-yl | 396.91 g/mol | Thiophene ring; morpholine side chain |

| 1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione | 2-Methoxyethyl, 4-Morpholinophenylamino | 359.41 g/mol | Ether linkage; morpholine-aryl hybrid |

| 3-[(4-Fluorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | 4-Methoxyphenyl, 4-Fluorobenzylamino | 328.34 g/mol | Fluorinated benzyl group |

| 3-(2-Aminoethylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | 4-Methoxyphenyl, 2-Aminoethylsulfanyl | 323.40 g/mol | Sulfur-containing side chain |

Key Observations :

- Fluorinated or sulfur-containing derivatives (e.g., 3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione) introduce electronegative or polarizable groups, which may alter receptor binding kinetics .

Pharmacological Activity

Key Observations :

- The target compound’s lack of a thiophene or morpholine group may reduce its sodium/calcium channel affinity compared to Cpd 4, which shows superior anticonvulsant activity .

Biological Activity

3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, a compound belonging to the pyrrolidine-2,5-dione class, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of 302.33 g/mol. The compound features a pyrrolidine ring substituted with methoxy and aniline groups, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways. The exact molecular targets remain to be fully elucidated, but preliminary studies suggest involvement in cancer cell proliferation and invasion processes.

Anticancer Activity

Research indicates that derivatives of pyrrolidine-2,5-diones exhibit notable anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma cells .

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MDA-MB-231 | 10-20 | Inhibition of MMP-9 activity | |

| PDAC | 15-25 | Disruption of ERK signaling |

Case Studies

Several case studies highlight the biological relevance of pyrrolidine derivatives:

- Synergistic Effects in Cancer Treatment : A study investigated the combination of pyrrolidine derivatives with doxorubicin in MCF-7 breast cancer cells. Results indicated a synergistic effect that enhanced cytotoxicity compared to doxorubicin alone .

- Mechanistic Insights : Another study focused on the signaling pathways affected by these compounds. It was found that certain derivatives inhibited key pathways involved in cell migration and invasion, such as NF-κB and HIF1α signaling .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, and what experimental conditions optimize yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between 4-methoxyaniline and dihydrofuran-2,5-dione in refluxing acetic acid (4 h), followed by crystallization at room temperature . Alternative routes include multi-component reactions, such as combining aniline derivatives with diethyl acetylenedicarboxylate and 4-anisaldehyde under reflux conditions (DMF/acetic acid, 2 h), achieving moderate yields (~60%) . Key variables affecting yield include solvent polarity, temperature control, and stoichiometric ratios of reactants.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, providing bond lengths (e.g., C–C = 1.50–1.54 Å) and torsion angles . Complementary techniques include FTIR (to confirm carbonyl stretches at ~1700 cm⁻¹ and N–H bending) and ¹H/¹³C NMR (e.g., methoxy protons at δ 3.7–3.9 ppm and aromatic protons at δ 6.8–7.4 ppm) . Discrepancies between computational (DFT) and experimental data should be resolved by refining crystallization conditions or verifying solvent effects .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer : If NMR signals suggest conformational flexibility (e.g., dynamic rotation of methoxy groups), variable-temperature NMR or SC-XRD at low temperatures (e.g., 100 K) can capture static structures . For computational disagreements, re-optimize DFT parameters (e.g., B3LYP/6-31G*) with solvent models (PCM) to align with experimental findings .

Q. How can statistical design of experiments (DoE) optimize the synthesis of this compound under resource constraints?

- Methodological Answer : Apply factorial design to screen critical variables (e.g., temperature, molar ratios, solvent volume). For example, a 2³ factorial design reduces the number of experiments from 27 to 8 while identifying interactions between variables. Central composite designs (CCD) further refine optimal conditions . Post-analysis via ANOVA quantifies the significance of each factor (e.g., temperature contributes 45% to yield variance).

Q. What mechanistic insights exist for the reactivity of the pyrrolidine-2,5-dione core in functionalization reactions?

- Methodological Answer : The electron-deficient carbonyl groups facilitate nucleophilic additions (e.g., alkynylation or triazole formation via Huisgen cycloaddition) . Computational studies (e.g., transition-state modeling with Gaussian 09) reveal that methoxy substituents stabilize intermediates through resonance, lowering activation energy by ~5 kcal/mol . Experimental validation involves kinetic monitoring (e.g., in situ IR for carbonyl disappearance).

Q. How can computational reaction path searches accelerate the discovery of derivatives with enhanced bioactivity?

- Methodological Answer : Use quantum chemical software (e.g., GRRM or AFIR) to map potential energy surfaces for derivatization reactions. For example, substituting the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) can be modeled to predict regioselectivity . Combine these insights with high-throughput screening (HTS) to prioritize synthetic targets.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies for pyrrolidine-2,5-dione derivatives?

- Methodological Answer : Cross-validate reaction conditions (e.g., catalyst loading, solvent purity) and characterize byproducts via LC-MS. If a study reports lower yields (e.g., 40% vs. 60%), check for competing pathways (e.g., hydrolysis of the dione ring under acidic conditions) using kinetic isotope effects (KIE) or trapping experiments .

Experimental Design Tables

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Reaction Temperature | 80–120°C | 100°C | +25% (vs. 80°C) |

| Solvent (Acetic Acid) | 10–50 mL | 30 mL | Maximizes solubility |

| Molar Ratio (1:1.2) | 1:1 to 1:1.5 | 1:1.2 | Reduces side products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.